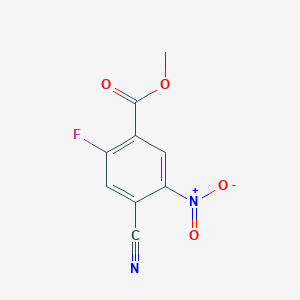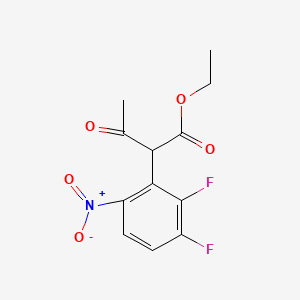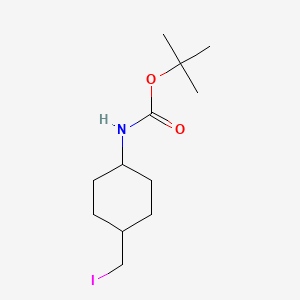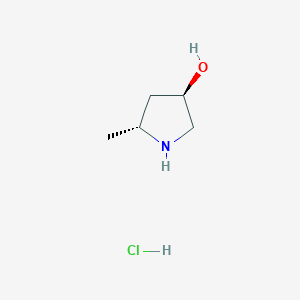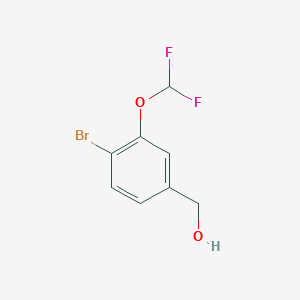![molecular formula C13H24N2O2 B1403217 2-Aminomethyl-6-boc-6-aza-spiro[3.4]octane CAS No. 1239320-01-4](/img/structure/B1403217.png)
2-Aminomethyl-6-boc-6-aza-spiro[3.4]octane
概要
説明
“2-Aminomethyl-6-boc-6-aza-spiro[3.4]octane” is a chemical compound with the molecular formula C13H24N2O2. It’s also known by its IUPAC name "tert-butyl 2- (hydroxymethyl)-6-azaspiro [3.4]octane-6-carboxylate" .
Molecular Structure Analysis
The InChI code for this compound is "1S/C13H23NO3/c1-12 (2,3)17-11 (16)14-5-4-13 (9-14)6-10 (7-13)8-15/h10,15H,4-9H2,1-3H3" . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The molecular weight of “2-Aminomethyl-6-boc-6-aza-spiro[3.4]octane” is 240.34 g/mol. The predicted boiling point is 318.8±35.0 °C and the predicted density is 1.10±0.1 g/cm3 .科学的研究の応用
Synthesis and Chemical Reactions
- Cycloaddition Reactions : A study by Tsuno, Kondo, and Sugiyama (2006) explored the cycloaddition reaction of Schiff bases with ketenes, leading to the formation of spiro compounds, which are structurally similar to 2-Aminomethyl-6-boc-6-aza-spiro[3.4]octane (Tsuno, Kondo, & Sugiyama, 2006).
- Synthesis of Spirocyclic Compounds : D’yakonov, Finkelshtein, and Ibragimov (2007) demonstrated the synthesis of spiro[3.4]octanes, which are structurally related to the compound (D’yakonov, Finkelshtein, & Ibragimov, 2007).
Biological Evaluation and Potential Applications
- Evaluation of Spirocyclic β-Lactams : Sharada et al. (2014) conducted a study on the synthesis and biological evaluation of novel spirocyclic β-lactams, which are structurally related to 2-Aminomethyl-6-boc-6-aza-spiro[3.4]octane (Sharada, Reddy, Sammaiah, & Sumalatha, 2014).
- Immunomodulatory Agents : Research by Refouvelet et al. (1994) involved the synthesis of dioxothiadiazabicyclo[3.3.0]octanes and their 2-spiro derivatives, which have potential immunomodulatory properties. This study highlights the possible biomedical applications of compounds similar to 2-Aminomethyl-6-boc-6-aza-spiro[3.4]octane (Refouvelet, Harraga, Nicod, Robert, Seillès, Couquelet, & Tronche, 1994).
特性
IUPAC Name |
tert-butyl 2-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-5-4-13(9-15)6-10(7-13)8-14/h10H,4-9,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVSOOBGBSFHJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CC(C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminomethyl-6-boc-6-aza-spiro[3.4]octane | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

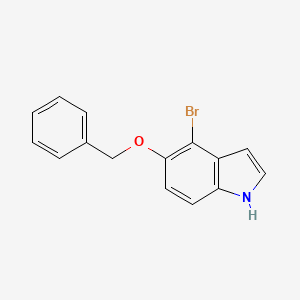

![3-[(3-Chlorophenoxy)methyl]azetidine](/img/structure/B1403138.png)



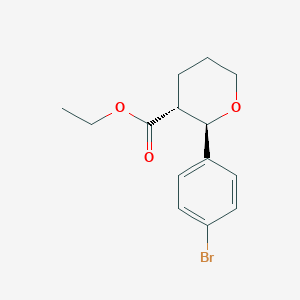
![7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane](/img/structure/B1403147.png)
